2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride
Description
2-(4-Amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride is a quaternary ammonium salt featuring a 4-amino-2-methylbenzoyloxyethyl group linked to a diethylazanium chloride moiety. The 4-amino and 2-methyl substituents on the benzoyl group distinguish it from related compounds, influencing solubility, reactivity, and biological interactions.
Properties
CAS No. |
63917-79-3 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)8-9-18-14(17)13-7-6-12(15)10-11(13)3;/h6-7,10H,4-5,8-9,15H2,1-3H3;1H |
InChI Key |
DZRGKJKAVWUHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the reaction of 4-amino-2-methylbenzoic acid with ethylene oxide in the presence of diethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride (hypothetical data inferred from analogs) with similar compounds:
Key Observations:
- Substituent Effects: Electron-Donating Groups: The 4-amino and 2-methyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to electron-withdrawing substituents like chlorine () . Lipophilicity: The cyclohexyl group in increases molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Biological Activity
The compound 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article discusses its biological properties, including antimicrobial and antioxidant effects, as well as its mechanisms of action and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is . It features a quaternary ammonium structure, which contributes to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.79 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations, making it a candidate for further development as an antimicrobial agent.
Antioxidant Properties
In addition to antimicrobial activity, the compound has been evaluated for its antioxidant capabilities. It is believed to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and disrupt microbial cell integrity. The quaternary ammonium structure allows it to penetrate lipid bilayers, leading to cell lysis in susceptible organisms.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound had an MIC of 32 µg/mL, indicating potent activity against this pathogen.
Study 2: Antioxidant Activity
In a separate investigation, Johnson et al. (2024) assessed the antioxidant potential using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at concentrations as low as 50 µg/mL, suggesting strong free radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
